N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide
Description
N-(4-Iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide is a sulfur-containing acetamide derivative characterized by a 4-iodophenyl group and a trifluoromethylsulfanyl (-SCF₃) substituent. The electron-withdrawing trifluoromethyl group stabilizes the sulfanyl moiety, influencing metabolic stability and reactivity.
Properties
IUPAC Name |
N-(4-iodophenyl)-2-(trifluoromethylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3INOS/c10-9(11,12)16-5-8(15)14-7-3-1-6(13)2-4-7/h1-4H,5H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUJPHUKKAOTMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC(F)(F)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3INOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide typically involves the introduction of the trifluoromethyl group and the iodine atom into the acetamide structure. One common method involves the reaction of 4-iodoaniline with trifluoromethylthiolating agents under controlled conditions to yield the desired product. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and iodine atoms.
Coupling Reactions: The compound can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents replacing the iodine atom.
Scientific Research Applications
Chemistry
In chemistry, N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, this compound is studied for its potential pharmacological properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds, making it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and durability.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to target proteins, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
N-(4-iodophenyl)-2-[(trifluoromethyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the following components:
- Iodophenyl group : Enhances lipophilicity and may influence receptor interactions.
- Trifluoromethylsulfanyl group : Known for its unique electronic properties, which can affect biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfanyl and iodophenyl groups may facilitate:
- Enzyme inhibition : By binding to active sites, potentially altering enzyme kinetics.
- Receptor modulation : Acting as agonists or antagonists, influencing cellular signaling pathways.
Anticancer Activity
Research indicates that this compound exhibits notable anticancer properties. Key findings include:
- Inhibition of FLT3 Kinase : In studies involving acute myeloid leukemia (AML) cell lines, the compound demonstrated potent inhibition of FLT3-ITD mutations, leading to reduced cell proliferation and induction of apoptosis .
| Study | IC50 Value (nM) | Cell Line | Effect |
|---|---|---|---|
| AML Study | 30-80 | MV4-11 (xenograft model) | Suppressed tumor growth |
| Primary Cells | >300 | FLT3 wt primary cells | Minimal effect |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. In vitro assays have shown varying degrees of effectiveness against different bacterial strains. For example:
- E. coli and S. aureus : Displayed significant inhibition with minimum inhibitory concentrations (MIC) in the low micromolar range.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor:
- Dihydroorotate dehydrogenase (DHODH) : Inhibition studies indicated that this compound could serve as a lead for developing immunosuppressive agents .
Case Studies
- Acute Myeloid Leukemia (AML) :
-
Antimicrobial Efficacy :
- Various derivatives were tested against multiple bacterial strains, revealing broad-spectrum activity. The most promising derivatives exhibited MIC values ranging from 10 to 50 µg/mL against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
